Cas no 1806133-87-8 (4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde)

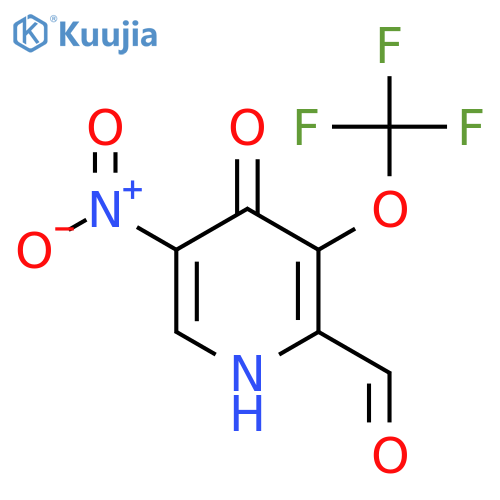

1806133-87-8 structure

商品名:4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde

CAS番号:1806133-87-8

MF:C7H3F3N2O5

メガワット:252.104332208633

CID:4833077

4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde

-

- インチ: 1S/C7H3F3N2O5/c8-7(9,10)17-6-3(2-13)11-1-4(5(6)14)12(15)16/h1-2H,(H,11,14)

- InChIKey: ADZQVTGRXOAKEY-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C(=CNC=1C=O)[N+](=O)[O-])=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 445

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 101

4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094452-1g |

4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde |

1806133-87-8 | 97% | 1g |

$1,519.80 | 2022-04-01 |

4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

1806133-87-8 (4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬